molecular formula C7H14ClNO2 B1427338 (R)-2-(Piperidin-3-yl)acetic acid hydrochloride CAS No. 1334509-89-5

(R)-2-(Piperidin-3-yl)acetic acid hydrochloride

Cat. No. B1427338
M. Wt: 179.64 g/mol
InChI Key: IMUCGEDHTPKPBM-FYZOBXCZSA-N
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Description

“®-2-(Piperidin-3-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular structure of “®-2-(Piperidin-3-yl)acetic acid hydrochloride” can be represented by the InChI code: 1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives, including “®-2-(Piperidin-3-yl)acetic acid hydrochloride”, are complex and involve multiple steps . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

“®-2-(Piperidin-3-yl)acetic acid hydrochloride” is a pale-yellow to yellow-brown solid . It has a molecular weight of 179.65 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Improved Synthesis and Radiolabeling for PET Studies

  • An improved synthesis method for a precursor related to piperidine derivatives was developed, facilitating the production of [11C]MP4A for PET studies of the acetylcholine neurotransmission system with high radiochemical purity and yields. This approach demonstrates the relevance of piperidine derivatives in synthesizing radiolabeled compounds for neurological research (Carpinelli et al., 2006).

Microwave-Assisted Synthesis and Antibacterial Activity

  • Microwave irradiation was used to synthesize piperidine-containing pyrimidine imines and thiazolidinones, which were then screened for their antibacterial activity. This indicates the antimicrobial potential of piperidine derivatives in pharmaceutical applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Enantiomeric Pure Piperidin-3-yl-1H-Indole Derivatives

  • Research on the synthesis of enantiomeric pure 3-(piperidin-3-yl)-1H-indole derivatives from diastereomers highlights the importance of piperidine structures in developing chiral molecules for medicinal chemistry. Systematic studies were conducted to determine the molecular structure and absolute configuration of these enantiomers (Król et al., 2022).

Nano Magnetite Catalyzed Synthesis

  • Utilizing nano magnetite (Fe3O4) as a catalyst, a study described the efficient one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related compounds under ultrasound irradiation. This showcases the role of piperidine derivatives in facilitating organic synthesis through green chemistry approaches (Mokhtary & Torabi, 2017).

Crystal Structure Analysis

  • Crystal and molecular structure analysis of 4-carboxypiperidinium chloride, a related compound, was conducted through X-ray diffraction and computational methods. This study provides valuable insights into the structural aspects of piperidine derivatives, which is crucial for the development of new materials and pharmaceutical compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Safety And Hazards

The safety and hazards associated with “®-2-(Piperidin-3-yl)acetic acid hydrochloride” include the need to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Piperidine derivatives, including “®-2-(Piperidin-3-yl)acetic acid hydrochloride”, continue to play a significant role in the pharmaceutical industry . The development of new synthesis methods and the discovery of new biological applications for these compounds are areas of ongoing research .

properties

IUPAC Name

2-[(3R)-piperidin-3-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUCGEDHTPKPBM-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Piperidin-3-yl)acetic acid hydrochloride

CAS RN

1334509-89-5
Record name 3-Piperidineacetic acid, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334509-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3R)-piperidin-3-yl]acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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